N-phenyl-3-(pyridin-2-yl)aniline
Description
Properties
Molecular Formula |
C17H14N2 |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
N-phenyl-3-pyridin-2-ylaniline |
InChI |
InChI=1S/C17H14N2/c1-2-8-15(9-3-1)19-16-10-6-7-14(13-16)17-11-4-5-12-18-17/h1-13,19H |
InChI Key |
MYKKMUVIHDLPCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC(=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
Substituents on the phenyl ring significantly alter electronic properties and reactivity. Studies on Pd(II) complexes with para-substituted N-((pyridin-2-yl)methyl)aniline ligands (e.g., PdL1–PdL5) reveal that electron-withdrawing groups (EWGs) like -F or -Br increase substitution rates of chloride ligands by thiourea nucleophiles, while electron-donating groups (EDGs) like -OCH₃ or -C₂H₅ decrease reactivity (). For example:
| Complex | Substituent | Rate Constant (k₁, M⁻¹s⁻¹) | Activation Entropy (ΔS‡, J/mol·K) |
|---|---|---|---|
| PdL1 (H) | None | 1.2 ± 0.1 | -85 ± 3 |
| PdL2 (-F) | EWG | 2.8 ± 0.2 | -78 ± 2 |
| PdL4 (-OCH₃) | EDG | 0.6 ± 0.1 | -92 ± 4 |
Key Findings :
Linker Variations Between Pyridyl and Aniline Groups
The linker’s length and rigidity modulate steric and electronic effects:
Key Findings :
Heterocyclic Modifications
Incorporation of heterocycles diversifies biological and chemical properties:
| Compound | Heterocycle | Activity/Property |
|---|---|---|
| S13 () | Imidazopyridine | Antileishmanial activity (IC₅₀ = 0.8 µM) . |
| 8a () | Isoxazole | Enhanced solubility and binding affinity in medicinal chemistry . |
Halogen-Substituted Derivatives
Halogens influence both reactivity and physical properties:
Preparation Methods
Catalyst System and Reaction Design
The Pd-PEPPSI-IPr(NMe₂)₂ precatalyst enables coupling of aryl tosylates with anilines, as demonstrated in a 2015 study. For N-phenyl-3-(pyridin-2-yl)aniline, this method involves:
Performance Metrics
While the original study focused on aryl tosylates, analogous substrates achieved yields of 76–92%. Adjustments for steric hindrance from the pyridine ring may require increased catalyst loading (3–4 mol%).
Advantages:
-
High functional group tolerance.
-
Compatible with electron-deficient arenes.
Limitations:
-
Cost of palladium catalysts.
-
Sensitivity to oxygen and moisture.
Reductive Amination of Imine Intermediates
Imine Formation and Reduction
This approach involves condensing pyridine-2-carbaldehyde with N-phenylaniline to form an imine intermediate, followed by catalytic hydrogenation. A 2023 study on chemoselective imine reduction highlights the use of [Cp*Ru(CO)₂]₂ as a catalyst.
Procedure:
Yield and Selectivity
Reported yields for similar substrates exceed 85%, with >99% chemoselectivity for imine over azobenzene reduction.
Advantages:
-
Mild conditions and high selectivity.
-
Avoids stoichiometric reductants.
Limitations:
-
Requires specialized catalysts.
-
Potential for over-reduction if reaction time exceeds 12 hours.
Comparative Analysis of Synthetic Methods
Key Considerations:
-
Method 1 is optimal for large-scale synthesis due to cost efficiency and high yield.
-
Method 2 suits modular synthesis of derivatives but faces economic barriers.
-
Method 3 excels in selectivity but requires pressurized hydrogenation equipment.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-phenyl-3-(pyridin-2-yl)aniline derivatives?
- Methodology : Common approaches include condensation reactions between aniline derivatives and pyridyl-containing precursors. For example, coupling 4-chloro-3-(pyridin-2-yl)aniline with carboxylic acids under activating agents (e.g., EDC/HOBt) yields substituted benzamides . Substitution reactions under alkaline conditions, such as replacing fluorine in nitrobenzene derivatives with pyridylmethoxy groups, are also effective .
- Key Tools : NMR and HRMS are critical for confirming purity and structure .
Q. How is X-ray crystallography applied in characterizing this compound-based complexes?
- Methodology : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths, angles, and dihedral angles between aromatic rings. For example, in platinum complexes, pyrazoline rings exhibit near-coplanarity (dihedral angles <7°) with adjacent benzene and pyridine rings .
- Data Interpretation : Distorted square-planar geometries in Pd(II) complexes are identified via crystallography, with substituent electronic effects quantified through bond parameter deviations .
Advanced Research Questions
Q. How do electronic effects of substituents influence catalytic activity in Pd(II) complexes containing this compound ligands?
- Methodology : Para-substituents (–OCH₃, –CH₃, –H) on the aniline moiety modulate substitution kinetics. Electron-withdrawing groups accelerate chloride ligand replacement by thiourea nucleophiles, while electron-donating groups decelerate it due to altered trans effects .
- Kinetic Analysis : Second-order rate constants (k₂) derived from UV-Vis spectrophotometry show a 3.5-fold increase for –OCH₃ vs. –CH₃ substituents in associative substitution mechanisms .
Q. What kinetic methods are used to study ligand substitution in Pd(II) complexes of this compound?
- Methodology : Stopped-flow techniques under pseudo-first-order conditions track chloride ligand displacement by thiourea derivatives (TU, DMTU, TMTU). Activation parameters (ΔH‡, ΔS‡) are calculated via Eyring plots .
- Mechanistic Insight : Negative ΔS‡ values (−120 to −160 J·mol⁻¹·K⁻¹) confirm associative pathways, where nucleophile attack precedes chloride dissociation .
Q. How can computational methods enhance understanding of this compound-based materials?
- Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict photophysical properties. For platinum complexes, DFT aligns with experimental emission spectra (λem ≈ 520–620 nm) .
- Applications : Molecular dynamics simulations model degradation pathways under photocatalytic conditions (e.g., MnFe₂O₄/Zn₂SiO₄ catalysts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
